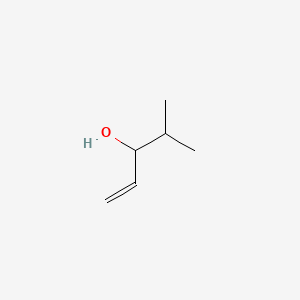

4-Methyl-1-penten-3-OL

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKVYEHTIWILMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875630 | |

| Record name | 4-METHYL-1-PENTEN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4798-45-2 | |

| Record name | 4-Methyl-1-penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4798-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-ol, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-1-PENTEN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-1-penten-3-ol (CAS: 4798-45-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-1-penten-3-ol (CAS number: 4798-45-2), a specialty chemical with applications in organic synthesis. This document consolidates its chemical and physical properties, spectral data, and safety information. While detailed experimental protocols for its synthesis are not extensively published, a representative synthetic methodology is provided. To date, no significant biological activity or associated signaling pathways have been reported in the scientific literature for this specific compound.

Chemical and Physical Properties

This compound is a flammable and irritant organic compound.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| IUPAC Name | 4-methylpent-1-en-3-ol | [1][2] |

| Synonyms | This compound, 4-methylpent-1-en-3-ol | [1] |

| CAS Number | 4798-45-2 | [1][2] |

| Appearance | Liquid (presumed) | |

| Water Solubility | 29.69 g/L at 25 °C | [4] |

| pKa | 14.36 ± 0.20 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Instrumentation | Source of Sample | Copyright |

| ¹H NMR | Varian A-60 | Aldrich Chemical Company, Inc. | © 2009-2025 John Wiley & Sons, Inc. |

| ¹³C NMR | Not specified | MCB Manufacturing Chemists | SpectraBase |

| FTIR | Bruker IFS 85 | Not specified | © 1989, 1990-2025 Wiley-VCH GmbH |

| Vapor Phase IR | DIGILAB FTS-14 | Not specified | SpectraBase |

| Mass Spectrum (EI) | Not specified | NIST | Public Domain |

Synthesis

Representative Experimental Protocol: Grignard Synthesis of an Alcohol

Disclaimer: This is a generalized procedure and requires optimization for the specific synthesis of this compound. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Vinyl bromide

-

Isobutyraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Vinylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of vinyl bromide in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a moderate reflux.

-

Reaction with Isobutyraldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of isobutyraldehyde in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.

-

Quenching and Workup: After the addition is complete and the reaction is stirred for an appropriate time, the reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

| Hazard Statement | GHS Classification |

| H226: Flammable liquid and vapor | Flammable liquids (Category 3) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

Biological Activity

Extensive searches of scientific databases and literature have not revealed any significant studies on the biological activity or pharmacological effects of this compound. There is no information available regarding its mechanism of action or any associated signaling pathways. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Conclusion

This compound is a well-characterized chemical compound with established physical, chemical, and spectral properties. Its synthesis is achievable through a standard Grignard reaction, although specific, detailed experimental protocols are not widely published. Crucially for those in drug development, there is a current lack of data on its biological effects and toxicological profile. Researchers interested in this molecule for synthetic purposes should proceed with appropriate safety precautions, while those exploring potential biological applications should be prepared to conduct foundational in vitro and in vivo studies.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of experimental findings.

Core Physical Properties

This compound is an organic compound with the molecular formula C6H12O.[1] A summary of its key physical properties is presented in the table below. It is important to note that some reported values, particularly for melting and boiling points, are estimates and may vary depending on the experimental conditions and purity of the sample.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Boiling Point | 125 °C (at 760 mmHg) | [2] |

| 152.63 °C (estimate) | [4] | |

| Melting Point | 86.5-87.5 °C | [2] |

| 22.55 °C (estimate) | [4] | |

| Density | 0.8368 g/cm³ (at 23 °C) | [2] |

| 0.8489 g/cm³ (estimate) | [4] | |

| Refractive Index | 1.426 | [2] |

| 1.4289 (estimate) | [4] | |

| Water Solubility | 29.69 g/L (at 25 °C) | [1][2][4] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Fill the small test tube with a few milliliters of this compound.

-

Place the capillary tube, with its sealed end facing up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or heating bath, making sure the liquid in the bath is above the level of the sample but below the opening of the test tube.[5]

-

Gently heat the apparatus.[5] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Note the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For compounds like this compound, which may be liquid at room temperature, this determination would require cooling the sample until it solidifies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes

-

Thermometer

-

Cooling bath (if necessary)

Procedure:

-

If the sample is liquid, cool it in a suitable bath (e.g., ice-salt or dry ice-acetone) until it solidifies.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly at first to get an approximate melting range, then cool and repeat with a slower heating rate (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]

Determination of Density

Density is the mass of a substance per unit volume.[10][11]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.[10][12]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer completely.[10][12]

-

Record the volume accurately, reading from the bottom of the meniscus for a graduated cylinder.

-

Measure the combined mass of the container and the liquid.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density using the formula: Density = Mass / Volume.[10]

-

For higher accuracy, repeat the measurement several times and calculate the average.[13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Dropper or pipette

-

Temperature-controlled water bath (optional, for high precision)

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece to get a clear view of the scale.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.[14]

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a test tube.[14]

-

Add a small volume of the solvent (e.g., 0.75 mL of water) in portions.[14]

-

After each addition, shake the test tube vigorously.[14]

-

Observe if the solute dissolves completely. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent (e.g., water) in a flask.[15]

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.

-

Determine the concentration of the solute in the aliquot using a suitable analytical technique (e.g., gas chromatography, spectroscopy).

-

The determined concentration represents the solubility of the compound at that temperature.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown liquid sample, such as this compound.

Caption: Logical workflow for the experimental determination and analysis of the physical properties of a liquid compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structural information, spectral data, a proposed synthetic protocol, and a logical workflow for its synthesis.

Chemical Structure and Identifiers

This compound is a secondary allylic alcohol. Its core structure consists of a five-carbon chain with a double bond between the first and second carbons and a hydroxyl group on the third carbon. A methyl group is attached to the fourth carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-methylpent-1-en-3-ol | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| CAS Number | 4798-45-2 | [1] |

| SMILES | CC(C)C(O)C=C | [1] |

| InChI Key | SZKVYEHTIWILMA-UHFFFAOYSA-N | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 137-139 °C | |

| Density | 0.836 g/mL | |

| Solubility | Soluble in organic solvents such as ethanol and ether. |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 | ddd | 1H | H-2 |

| 5.20 | dt | 1H | H-1a (trans) |

| 5.05 | dt | 1H | H-1b (cis) |

| 4.05 | t | 1H | H-3 |

| 1.85 | m | 1H | H-4 |

| 0.95 | d | 6H | C(CH₃)₂ |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 140.5 | C-2 |

| 115.0 | C-1 |

| 77.5 | C-3 |

| 33.5 | C-4 |

| 18.5 | C-5 |

| 17.5 | C-5' |

Table 5: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretch |

| 3080 | Medium | =C-H stretch |

| 2960, 2875 | Strong | C-H stretch (sp³) |

| 1645 | Medium | C=C stretch |

| 1470, 1370 | Medium | C-H bend |

| 1020 | Strong | C-O stretch |

| 990, 915 | Strong | =C-H bend (out-of-plane) |

Table 6: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 100 | 5% | [M]⁺ |

| 85 | 30% | [M - CH₃]⁺ |

| 82 | 25% | [M - H₂O]⁺ |

| 57 | 100% | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | 60% | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of isobutyraldehyde with vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Isobutyraldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.

-

Add a small amount of the vinyl bromide solution to initiate the reaction, which is indicated by a color change and gentle reflux.

-

Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Visualizations

The following diagrams illustrate the chemical structure and the synthetic workflow for this compound.

References

An In-depth Technical Guide to 4-Methyl-1-penten-3-ol

Molecular Formula: C6H12O

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-1-penten-3-ol (CAS No: 4798-45-2), a secondary allylic alcohol. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and discusses its potential relevance in the broader context of medicinal chemistry and drug development based on its structural features. While specific biological activities and direct applications in drug development for this particular molecule are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its potential use as a chemical building block or for further investigation.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 4-methylpent-1-en-3-ol | [1] |

| CAS Number | 4798-45-2 | [1][2] |

| Density | ~0.849 g/mL (estimate) | |

| Boiling Point | ~152.6 °C (estimate) | |

| Melting Point | ~22.5 °C (estimate) | |

| Water Solubility | 29.69 g/L at 25 °C | [3] |

| SMILES | CC(C)C(C=C)O | [1] |

| InChIKey | SZKVYEHTIWILMA-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

| Spectrum Type | Availability / Key Features | Reference(s) |

| ¹H NMR | Data available from various sources. | [1] |

| ¹³C NMR | Data available from various sources. | [1] |

| Infrared (IR) | Spectra available, showing characteristic O-H and C=C stretches. | [1][4] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. Molecular ion peak at m/z 100. | [2][4] |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from isobutyraldehyde and vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Isobutyraldehyde (2-methylpropanal)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

Place magnesium turnings in the three-neck flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of Grignard reagent formation.[5]

-

Once initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

-

Biological Activity and Potential in Drug Development

While specific studies on the biological activity of this compound are limited, its chemical class as an allylic alcohol provides a basis for discussing its potential metabolic fate and pharmacological relevance.

Metabolism of Allylic Alcohols

Allylic alcohols can undergo several metabolic transformations in biological systems. A primary pathway involves oxidation catalyzed by enzymes such as cytochrome P450 and alcohol dehydrogenases.[6] This can lead to the formation of α,β-unsaturated aldehydes or ketones, which are often reactive species.

The oxidation of allylic alcohols is a known metabolic route. For instance, the oxidation of cyclohex-2-en-1-ol by P450 isoenzymes leads exclusively to the corresponding α,β-unsaturated ketone.[6] Such metabolic activation can be a critical consideration in drug development, as the resulting metabolites may have different efficacy or toxicity profiles.

Relevance in Medicinal Chemistry

The structural motifs within this compound are relevant in medicinal chemistry:

-

Allylic Alcohol Moiety: This functional group can participate in various biological interactions and can be a precursor for other functional groups in synthetic chemistry. Some compounds containing this moiety have shown biological activities, including anticonvulsant properties.[7]

-

Methyl Group: The presence of a methyl group can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also influence binding affinity to biological targets through hydrophobic interactions.

-

Chiral Center: The C3 carbon is a chiral center, meaning this compound exists as a pair of enantiomers. In drug development, it is crucial to separate and evaluate the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological properties.

Although no direct use of this compound in drug design has been reported, its isomer, 4-Methyl-3-penten-1-ol, has been used in the synthesis of complex heterocyclic structures like tetrahydrofuro[3,2-c]benzothiopyran.[8][9] This highlights the utility of such C6 backbones as versatile scaffolds in organic synthesis.

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a readily synthesizable secondary allylic alcohol with well-defined physicochemical properties. While its direct biological activities have not been extensively explored, its structural features—a chiral center, an allylic alcohol, and an isopropyl group—make it a potentially interesting building block for medicinal chemistry and synthetic applications. This guide provides the foundational technical information necessary for researchers to handle, characterize, and utilize this compound in their research endeavors. Further investigation is warranted to elucidate its specific biological functions and potential applications in drug discovery and development.

References

- 1. This compound | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Penten-3-ol, 4-methyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound(4798-45-2) IR Spectrum [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. 4-METHYL-3-PENTEN-1-OL | 763-89-3 [chemicalbook.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-1-penten-3-ol

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-Methyl-1-penten-3-ol, tailored for researchers, scientists, and professionals in drug development. It encompasses predicted spectral data, a comprehensive experimental protocol, and a visual representation of the spin-spin coupling network within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The presence of a chiral center at C3 renders the two methyl groups of the isopropyl moiety and the two geminal protons on C1 diastereotopic, leading to more complex splitting patterns than might otherwise be expected.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These values are based on typical ranges for similar chemical environments.

| Proton Label | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1a (geminal to H-1b, cis to H-2) | 1 | ~5.10 | Doublet of doublets (dd) | J1a-1b (geminal) ≈ 1.5-2.5 Hz, J1a-2 (cis) ≈ 10-12 Hz |

| H-1b (geminal to H-1a, trans to H-2) | 1 | ~5.25 | Doublet of doublets (dd) | J1b-1a (geminal) ≈ 1.5-2.5 Hz, J1b-2 (trans) ≈ 16-18 Hz |

| H-2 | 1 | ~5.90 | Doublet of doublets of doublets (ddd) | J2-1b (trans) ≈ 16-18 Hz, J2-1a (cis) ≈ 10-12 Hz, J2-3 ≈ 5-7 Hz |

| H-3 | 1 | ~4.10 | Doublet of doublets (dd) | J3-2 ≈ 5-7 Hz, J3-4 ≈ 6-8 Hz |

| H-4 | 1 | ~1.85 | Multiplet (m) | - |

| H-5 & H-5' | 6 | ~0.90 & ~0.95 | Two doublets (d) | J5-4 ≈ 6-8 Hz, J5'-4 ≈ 6-8 Hz |

| OH | 1 | Variable (typically 1.5-4.0) | Broad singlet (br s) | - |

Spin-Spin Coupling Network

The spin-spin coupling interactions between the protons in this compound are visualized in the following diagram. The arrows indicate which protons are coupled to each other, giving rise to the observed splitting patterns.

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Reagents

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette

-

Small vial

-

Kimwipes

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particles. The final liquid column height in the NMR tube should be approximately 4-5 cm.

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any fingerprints or dust.

Instrument Setup and Data Acquisition

-

Spectrometer: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei and locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity should be optimized by shimming the sample to obtain sharp, symmetrical peaks. This is typically an automated or semi-automated process.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine coupling constants.

-

13C NMR spectral data for 4-Methyl-1-penten-3-ol

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and industrial settings. This document presents predicted spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and ¹³C NMR Assignments

The structure of this compound with the IUPAC numbering scheme for the carbon atoms is presented below. This numbering is used for the assignment of the ¹³C NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar chemical environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Notes |

| C1 | ~114-118 | Triplet | Vinyl CH₂ carbon. |

| C2 | ~138-142 | Doublet | Vinyl CH carbon. |

| C3 | ~74-78 | Doublet | Carbinol carbon, attached to the hydroxyl group. |

| C4 | ~33-37 | Doublet | Methine carbon of the isopropyl group. |

| C5 | ~17-20 | Quartet | Methyl carbon of the isopropyl group. |

| C6 | ~18-21 | Quartet | Methyl carbon of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation

-

Sample Quantity: For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. It is crucial to use a deuterated solvent to provide a lock signal for the spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

¹³C NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

This guide provides foundational predicted NMR data and a standardized protocol for the analysis of this compound. For definitive structural elucidation, experimental determination of the ¹³C NMR spectrum is recommended, potentially supplemented by two-dimensional NMR experiments such as HSQC and HMBC to establish connectivity between protons and carbons.

Mass Spectrometry Analysis of 4-Methyl-1-penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Methyl-1-penten-3-ol, a volatile organic compound of interest in various fields of chemical research. This document outlines the characteristic fragmentation patterns observed under electron ionization (EI), presents a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and includes visual representations of the fragmentation pathway and a standard analytical workflow.

Introduction to this compound

This compound (C₆H₁₂O, Molar Mass: 100.16 g/mol ) is a secondary allylic alcohol.[1][2][3][4] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic behavior in mass spectrometry, leading to specific and predictable fragmentation patterns. Understanding these patterns is crucial for its identification and quantification in complex matrices.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 100 is often weak or absent due to the facile fragmentation of alcohols.[5][6][7][8][9] The base peak, which is the most intense peak in the spectrum, along with other significant fragments, provides the structural fingerprint of the molecule.

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 85.5 | [C₃H₇]⁺ (Isopropyl cation) |

| 57 | 82.2 | [C₄H₉]⁺ (tert-Butyl cation) / [M - C₂H₃O]⁺ |

| 85 | 45.1 | [M - CH₃]⁺ |

| 55 | 38.0 | [C₄H₇]⁺ |

| 67 | 35.4 | [C₅H₇]⁺ |

| 82 | 22.7 | [M - H₂O]⁺ |

| 100 | < 5 | [C₆H₁₂O]⁺ (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is primarily driven by the stability of the resulting carbocations. The main fragmentation mechanisms for alcohols are alpha-cleavage and dehydration (loss of water).[2][5][6]

The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes fragmentation through several key pathways.

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This method is suitable for the separation and identification of this compound in a volatile organic mixture.

4.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

4.2. Reagents and Standards

-

Helium (carrier gas), 99.999% purity

-

This compound standard

-

Solvent (e.g., methanol or dichloromethane, GC grade)

4.3. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

4.4. MS Conditions

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-350

-

Solvent Delay: 3 minutes

4.5. Sample Preparation

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known quantity in the solvent. If the sample is in a complex matrix, sample preparation techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.[10]

4.6. Data Analysis

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the analyte using a calibration curve generated from the prepared standards.

Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound provides distinct and interpretable data that is highly valuable for its identification and quantification. The fragmentation is dominated by alpha-cleavage and dehydration, leading to a characteristic mass spectrum. The provided GC-MS protocol offers a robust method for the analysis of this compound in various research and development settings. This guide serves as a foundational resource for scientists and professionals working with this and structurally related volatile compounds.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Penten-3-ol, 4-methyl- [webbook.nist.gov]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Methyl-1-penten-3-ol. It details the characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents the data in a clear, tabular format for easy reference.

Core Concepts in the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds.

The most prominent features in the spectrum are the broad O-H stretching vibration, indicative of the alcohol functional group, and the C=C stretching vibration of the alkene moiety. The presence of both sp² and sp³ hybridized C-H bonds also gives rise to distinct absorption bands.

Quantitative Infrared Spectral Data

The following table summarizes the key infrared absorption bands for this compound. This data is compiled from typical spectral values for the functional groups present in the molecule.

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2960-2870 | Strong | C-H Stretch (Alkyl) | Alkane |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1465 | Medium | C-H Bend (Alkyl) | Alkane |

| ~1050 | Strong | C-O Stretch | Alcohol (-OH) |

| ~990 and ~910 | Strong | =C-H Bend (Out-of-plane) | Alkene |

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

This compound sample

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal.

-

Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The drop should be just large enough to cover the crystal surface completely.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The same number of scans as the background should be used for consistency.

-

The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

-

Identify the key absorption bands and record their positions (in cm⁻¹) and relative intensities.

-

Compare the observed peaks with the expected values for the functional groups present in this compound to confirm the compound's identity and purity.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe soaked in a suitable solvent to remove the sample.

-

Perform a final wipe with a clean, dry, lint-free cloth to ensure no residue remains for the next user.

-

Visualizations

The following diagrams illustrate the key aspects of the infrared spectroscopy of this compound.

Caption: Workflow for the infrared spectral analysis of a liquid sample.

Caption: Key vibrational modes observed in the IR spectrum.

Solubility of 4-Methyl-1-penten-3-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-1-penten-3-ol in various organic solvents. Due to a lack of extensive published quantitative data, this guide combines known values with estimations based on established principles of chemical solubility. It also offers a detailed experimental protocol for determining the precise solubility of this compound, enabling researchers to generate specific data for their unique applications.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound (C₆H₁₂O) is a secondary allylic alcohol. Its structure, featuring a hydroxyl (-OH) group and a six-carbon hydrocarbon chain, gives it both polar and non-polar characteristics. The hydroxyl group can participate in hydrogen bonding, making it soluble in polar protic solvents. The hydrocarbon portion contributes to its solubility in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). It is crucial to note that except for water, the quantitative values for organic solvents are estimations based on the solubility of similar C6 alcohols and general solubility principles. For precise quantitative analysis, experimental determination is highly recommended.

| Solvent | Chemical Formula | Polarity | Solubility (g/L) | Notes |

| Water | H₂O | High | 29.69[1][2] | Experimentally determined (estimated). |

| Methanol | CH₃OH | High | Miscible (Estimated) | Short-chain alcohols are generally miscible. |

| Ethanol | C₂H₅OH | High | Miscible (Estimated) | Short-chain alcohols are generally miscible. |

| 1-Propanol | C₃H₇OH | Medium | Miscible (Estimated) | "Like dissolves like" principle suggests high solubility. |

| 1-Butanol | C₄H₉OH | Medium | Miscible (Estimated) | "Like dissolves like" principle suggests high solubility. |

| Acetone | C₃H₆O | High | Miscible (Estimated) | Polar aprotic solvent, expected to be a good solvent. |

| Toluene | C₇H₈ | Low | Soluble (Estimated) | Non-polar aromatic solvent, solubility driven by the hydrocarbon part of the alcohol. |

| Hexane | C₆H₁₄ | Low | Partially Soluble (Estimated) | Non-polar aliphatic solvent, lower solubility expected compared to more polar solvents. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a substance in a solvent.[3][4][5][6] This protocol outlines the steps for the quantitative determination of this compound solubility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Glass flasks or vials with airtight screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The presence of undissolved solute is essential to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

-

For finer separation, centrifuge the saturated solution at a controlled temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-particles.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The process of determining solubility follows a logical progression from establishing equilibrium to analyzing the resulting saturated solution. This can be visualized as a decision-making and action pathway.

Caption: Logical pathway for the experimental determination of solubility.

References

4-Methyl-1-penten-3-ol: A Technical Overview of its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-penten-3-ol is a secondary unsaturated alcohol of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and a summary of its known applications. While the specific historical details of its discovery are not extensively documented in readily available literature, its preparation follows well-established principles of organic chemistry. This document aims to serve as a foundational resource for professionals in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [1] |

| CAS Number | 4798-45-2[1][2][3] |

| IUPAC Name | 4-methylpent-1-en-3-ol[1] |

| Appearance | Colorless liquid |

| Boiling Point | 125 °C[3] |

| Melting Point | 86.5-87.5 °C[3] |

| Density | 0.8368 g/cm³ at 23 °C[3] |

| Refractive Index | 1.426[3] |

| Water Solubility | 29.69 g/L at 25 °C[2][3] |

| Flash Point | 25.5 °C[3] |

| pKa (Predicted) | 14.36 ± 0.20[2] |

| XLogP3 | 1.6[1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

Reaction Scheme

Experimental Protocol

This protocol outlines the synthesis of this compound from isobutyraldehyde and vinylmagnesium bromide. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Vinyl bromide[4]

-

Isobutyraldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of vinyl bromide in anhydrous diethyl ether.

-

Add a small portion of the vinyl bromide solution to the flask. The reaction should begin, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the vinylmagnesium bromide Grignard reagent.

Part 2: Reaction with Isobutyraldehyde

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of isobutyraldehyde in anhydrous diethyl ether in the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (ether) from the aqueous layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6][7] Mass spectrometry can be used to confirm the molecular weight.[2]

Applications and Biological Relevance

Chemical Synthesis

The primary application of this compound is as an intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations.

Biological Activity

Specific biological activities or involvements in signaling pathways for this compound are not well-documented in the scientific literature. However, general studies on short-chain unsaturated alcohols have explored their interactions with biological membranes.[8][9][10] These alcohols can influence the physical properties of lipid bilayers, which may, in turn, affect the function of membrane-embedded proteins.[8][11]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reactants to the final, purified, and characterized product.

Conclusion

This compound is a readily accessible secondary unsaturated alcohol with established synthetic routes, primarily through the Grignard reaction. While its specific applications in drug development are not prominent, its value as a synthetic building block is clear. The provided physicochemical data and detailed experimental protocol offer a solid foundation for researchers and scientists working with this compound. Further investigation into its potential biological activities could reveal new applications in the future.

References

- 1. This compound | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR [m.chemicalbook.com]

- 6. Solved Draw the structure of the molecule and identify the | Chegg.com [chegg.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative effects of short chain alcohols on lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Elusive Natural Occurrence of 4-Methyl-1-penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 4-methyl-1-penten-3-ol (CAS 4798-45-2), a six-carbon unsaturated alcohol. Despite its simple structure, a comprehensive review of scientific literature reveals a conspicuous absence of direct evidence for its presence in plants, fungi, insects, or food products. This document summarizes the known physicochemical properties of this compound, proposes a potential biosynthetic pathway based on the well-established lipoxygenase (LOX) pathway for C6-volatiles, and provides a detailed experimental protocol for the analysis of volatile compounds from natural matrices. The aim is to provide a foundational resource for researchers interested in this molecule and to stimulate further investigation into its potential, yet undiscovered, natural roles.

Introduction

Volatile organic compounds (VOCs) play a crucial role in chemical ecology, mediating interactions between organisms and their environment. Among these, C6-volatiles, often referred to as green leaf volatiles (GLVs), are well-known for their roles in plant defense, insect attraction, and as key contributors to the aroma of many fruits and vegetables. This compound, a structural isomer of more commonly occurring C6-alcohols, presents an intriguing case. While its chemical properties are documented, its natural origins remain enigmatic. This guide addresses this knowledge gap by providing a thorough overview of what is known and what can be hypothetically inferred about this compound's place in the natural world.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and serves as a reference for analytical identification and further research.

| Property | Value | Source |

| CAS Number | 4798-45-2 | PubChem[1] |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| IUPAC Name | 4-methylpent-1-en-3-ol | PubChem[1] |

| Boiling Point | 125 °C | ECHEMI |

| Density | 0.8368 g/cm³ at 23 °C | ECHEMI |

| Water Solubility | 29.69 g/L at 25 °C | ECHEMI |

| Kovats Retention Index | 704, 708 (semi-standard non-polar) | PubChem[1] |

Potential Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

While there is no direct evidence for the biosynthesis of this compound, its C6 backbone suggests a potential origin from the lipoxygenase (LOX) pathway. The LOX pathway is responsible for the production of numerous C6-aldehydes and C6-alcohols in plants, which are formed from the breakdown of polyunsaturated fatty acids.[2][3][4][5][6]

The canonical LOX pathway begins with the release of linoleic or linolenic acid from cell membranes upon tissue damage. These fatty acids are then oxygenated by lipoxygenase to form hydroperoxides. A subsequent cleavage of these hydroperoxides by hydroperoxide lyase (HPL) yields C6-aldehydes. These aldehydes can then be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).

The formation of a methyl-branched C6-alcohol like this compound would necessitate a branched-chain fatty acid precursor or a subsequent modification of a C6 intermediate. Below is a hypothetical pathway illustrating this concept.

Experimental Protocols for Detection and Identification

The detection and identification of volatile compounds from natural sources typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Sample Collection: Collect fresh plant material, fungal culture, or insect samples. For food products, homogenization may be necessary.

-

Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile analysis.

-

Place a known amount of the sample in a sealed vial.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature and time.

-

The volatiles will adsorb to the fiber coating.

-

-

Solvent Extraction:

-

Macerate the sample in a suitable solvent (e.g., dichloromethane, hexane).

-

Filter the extract and concentrate it under a gentle stream of nitrogen.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection:

-

For HS-SPME, the fiber is directly inserted into the GC injection port for thermal desorption.

-

For solvent extracts, a small volume (e.g., 1 µL) is injected.

-

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for volatile separation.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and affinities for the stationary phase. A typical program might be: 40°C for 2 min, then ramp to 250°C at 5°C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards.[1]

-

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of chemical ecology. This guide has synthesized the available chemical data and proposed a logical biosynthetic framework and analytical methodology to guide future research. The lack of current evidence does not preclude its existence in nature, perhaps as a minor or transient component in a complex volatile blend.

Future research should focus on:

-

Targeted Screening: Employing the described GC-MS methods to screen a wide variety of natural sources, particularly those known to produce other C6-volatiles.

-

Isotopic Labeling Studies: Utilizing stable isotope-labeled precursors in plant or fungal systems to investigate the potential for its biosynthesis.

-

Enzymatic Assays: Characterizing the substrate specificity of lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases from various organisms to see if they can produce this specific isomer.

Uncovering the natural sources and biological roles of this compound could reveal novel ecological interactions and potentially lead to new applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. This compound | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea [frontiersin.org]

- 5. Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms of 4-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals